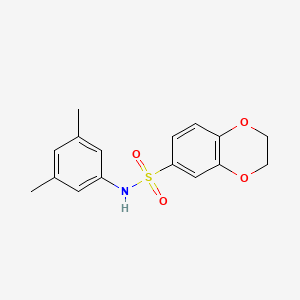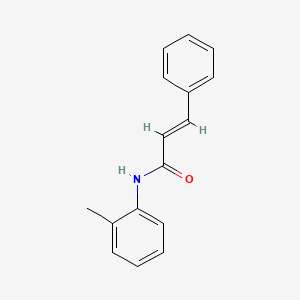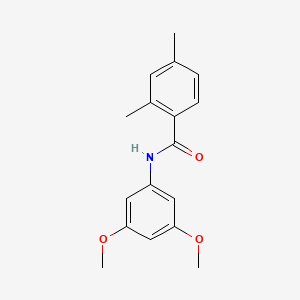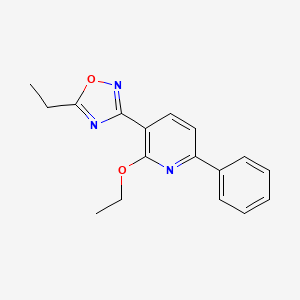
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as DBDS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications as a biological probe, drug discovery tool, and therapeutic agent. DBDS is a synthetic compound that can be prepared through various chemical synthesis methods. In
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to bind to specific targets such as enzymes and proteins. This compound binds to these targets through interactions with amino acid residues and other functional groups. This binding can result in inhibition of enzyme activity or modulation of protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in laboratory experiments is its ability to selectively bind to and inhibit specific targets. This can allow researchers to study the function of these targets in a more precise manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the function of specific enzymes and proteins in biological systems. Additionally, further research is needed to better understand the potential limitations and off-target effects of this compound in laboratory experiments.
合成方法
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized through a multi-step process involving several chemical reactions. One common method for synthesizing this compound involves the reaction of 2,3-dihydro-1,4-benzodioxine with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white crystalline solid.
科学研究应用
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a biological probe and drug discovery tool due to its ability to selectively bind to and inhibit certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH balance in the body. This compound has also been used to study the function of proteins such as the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in ion transport across cell membranes.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-12(2)9-13(8-11)17-22(18,19)14-3-4-15-16(10-14)21-6-5-20-15/h3-4,7-10,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXFKFJLFVPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)



![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
![2-cyano-3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5858426.png)

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)